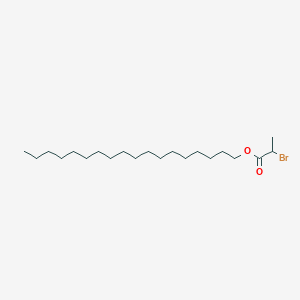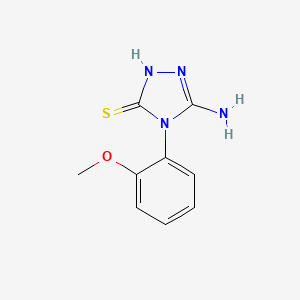
Hexyl (2,2-diphenylethyl)phosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl (2,2-diphenylethyl)phosphonofluoridate is a chemical compound with the molecular formula C20H26FO2P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl (2,2-diphenylethyl)phosphonofluoridate typically involves the esterification of phosphonofluoridic acid with hexyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl (2,2-diphenylethyl)phosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonofluoridates.
Wissenschaftliche Forschungsanwendungen
Hexyl (2,2-diphenylethyl)phosphonofluoridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hexyl (2,2-diphenylethyl)phosphonofluoridate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2,2-diphenylethyl)phosphonofluoridate
- Methyl (2,2-diphenylethyl)phosphonofluoridate
- Butyl (2,2-diphenylethyl)phosphonofluoridate
Uniqueness
Hexyl (2,2-diphenylethyl)phosphonofluoridate is unique due to its specific hexyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88344-32-5 |
|---|---|
Molekularformel |
C20H26FO2P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[2-[fluoro(hexoxy)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C20H26FO2P/c1-2-3-4-11-16-23-24(21,22)17-20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,2-4,11,16-17H2,1H3 |
InChI-Schlüssel |
DHCREXPKJOZFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B14381899.png)
![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
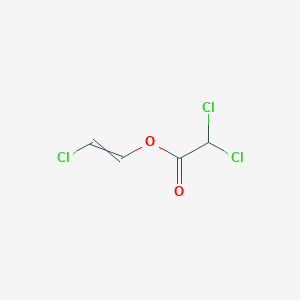
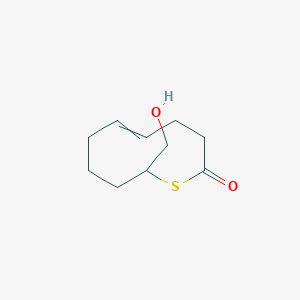

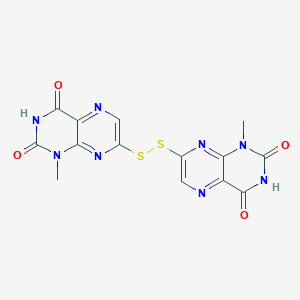
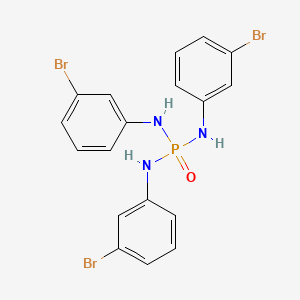
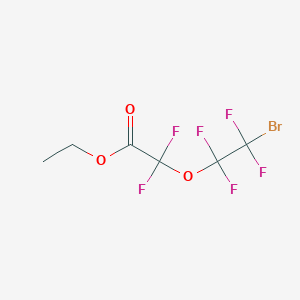
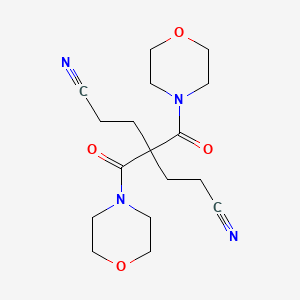
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
